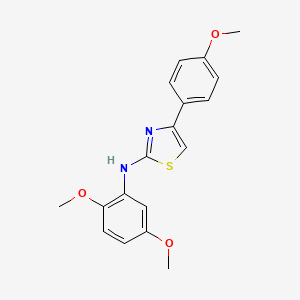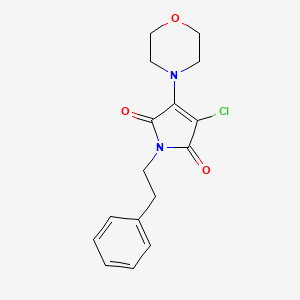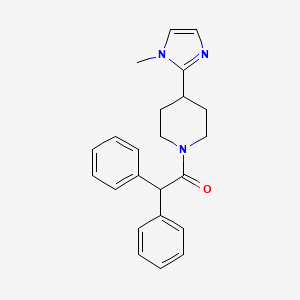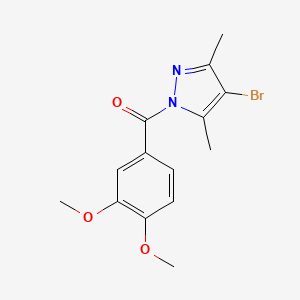
N-(4-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine and related compounds involves various chemical processes, including microwave-assisted synthesis, nucleophilic aromatic substitution, and the use of specific reagents like cesium carbonate and tripotassium phosphate to achieve high yields. For instance, microwave-assisted synthesis has been utilized for generating heteroaryl ether core structures efficiently, as demonstrated in the synthesis of similar compounds (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various spectroscopic methods such as IR, NMR, and X-ray crystallography, providing insights into their complex molecular geometries and structural characteristics. These studies reveal the intricacies of hydrogen bonding, polymorphism, and the electron distribution within the molecules, contributing to a deeper understanding of their chemical behavior (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(4-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine-like compounds have been explored through their interactions with various reagents, showcasing their potential in forming complex derivatives with distinct chemical and biological activities. These interactions often involve substitution reactions, chemo-selective reactions, and the formation of dithiocarbamate complexes, highlighting the compound's versatility in chemical synthesis (Verma & Singh, 2015).
Physical Properties Analysis
The physical properties, including solubility, density, and thermal stability, have been characterized for related compounds, offering valuable data for their application in various fields. These properties are crucial for determining the compound's suitability for specific uses, such as in material science or as pharmaceutical intermediates (Asundaria et al., 2010).
Chemical Properties Analysis
The chemical properties of compounds similar to N-(4-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, such as their electrophilic and nucleophilic characteristics, have been extensively studied. These investigations include examining their fluorescence, electrochemical behavior, and antimicrobial activities, which are essential for developing new materials and drugs (Verma & Singh, 2015).
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Neurotrophic Enhancement
The compound B-355252, synthesized through a microwave-assisted process, is structurally related to N-(4-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine. This method offers rapid generation of heteroaryl ether core structures, demonstrating the compound's potential in enhancing nerve growth factor-induced neurite outgrowths, suggesting applications in neurodegenerative disease research (Williams et al., 2010).
Fluorescent Properties and Electron Transfer
Research into piperazine-substituted naphthalimides, which share a core structural motif with N-(4-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, has revealed unique luminescent properties and photo-induced electron transfer capabilities. These findings suggest applications in developing new fluorescent probes for biological and chemical sensing (Gan et al., 2003).
Anticancer Potential
The synthesis and investigation of cytotoxicity of N- and S,S-substituted-1,4-naphthoquinone derivatives, including those with piperazine substituents, on selected cancer lines unveil their potential as anticancer agents. This highlights the therapeutic applications of compounds related to N-(4-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine in treating various cancers (Gokmen et al., 2019).
Molecular Interaction and Antagonist Activity
A study on the molecular interaction of a related antagonist compound with the CB1 cannabinoid receptor provides insights into its binding and activity. This suggests potential applications in designing new therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).
Lewis Basic Catalysts for Chemical Synthesis
The development of l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines highlights the compound's utility in synthetic chemistry, offering efficient and selective catalysts for producing enantiomerically pure compounds (Wang et al., 2006).
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3/c23-21-10-8-18(9-11-21)16-24-26-14-12-25(13-15-26)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11,16H,12-15,17H2/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNQUZHYKHQIOD-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)
![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)


![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)
![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)
![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)

![ethyl {[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]thio}acetate](/img/structure/B5559791.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)